2,4-DMA (hydrochloride)
Overview
Description
2,4-Dimethoxyamphetamine Hydrochloride is a chemical compound belonging to the class of amphetamines. It is characterized by the presence of two methoxy groups attached to the benzene ring at the 2 and 4 positions, and an amine group attached to the alpha carbon of the propane chain. This compound is known for its psychoactive properties and has been studied for its potential effects on the central nervous system .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dimethoxyamphetamine Hydrochloride typically involves the reaction of 2,4-dimethoxybenzaldehyde with nitroethane to form 2,4-dimethoxyphenyl-2-nitropropene. This intermediate is then reduced using a suitable reducing agent such as lithium aluminum hydride to yield 2,4-dimethoxyamphetamine. The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid .
Industrial Production Methods: Industrial production of 2,4-Dimethoxyamphetamine Hydrochloride follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 2,4-Dimethoxyamphetamine Hydrochloride undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The nitro group in the intermediate can be reduced to an amine group.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Halogenating agents such as bromine or chlorine in the presence of a catalyst.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of 2,4-dimethoxyamphetamine.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of amphetamines.
Biology: Studied for its effects on serotonin receptors and its potential as a research tool in neuropharmacology.
Medicine: Investigated for its psychoactive properties and potential therapeutic applications in treating certain psychiatric disorders.
Industry: Utilized in forensic chemistry and toxicology for the detection of amphetamine derivatives.
Mechanism of Action
The primary mechanism of action of 2,4-Dimethoxyamphetamine Hydrochloride involves its interaction with serotonin receptors in the brain. It acts as a serotonin receptor agonist, particularly targeting the 5-HT2A and 5-HT2C receptors. This interaction leads to altered neurotransmitter release and modulation of neuronal activity, resulting in its psychoactive effects .
Comparison with Similar Compounds
2,5-Dimethoxyamphetamine: Similar structure but with methoxy groups at the 2 and 5 positions.
3,4-Dimethoxyamphetamine: Methoxy groups at the 3 and 4 positions.
2,6-Dimethoxyamphetamine: Methoxy groups at the 2 and 6 positions.
Uniqueness: 2,4-Dimethoxyamphetamine Hydrochloride is unique due to its specific substitution pattern, which influences its pharmacological properties and receptor binding affinity. The position of the methoxy groups plays a crucial role in determining its psychoactive effects and potential therapeutic applications .
Biological Activity
2,4-Dimethylamino hydrochloride (2,4-DMA) is a compound that has garnered attention due to its diverse biological activities and potential applications in various fields, including pharmacology and environmental science. This article delves into the biological activity of 2,4-DMA, focusing on its pharmacological properties, toxicological effects, and relevant case studies.
2,4-DMA is a derivative of dimethylamine and has the chemical formula C10H13Cl2NO3. Its primary mechanism of action involves interaction with serotonin receptors in the brain, particularly the 5-HT2A and 5-HT2C receptors. This interaction leads to altered neurotransmitter release and modulation of neuronal activity, resulting in psychoactive effects .
Pharmacological Activities
The pharmacological profile of 2,4-DMA includes several notable activities:
- Psychoactive Effects : As a serotonin receptor agonist, 2,4-DMA has been studied for its potential therapeutic applications in treating psychiatric disorders.
- Antimicrobial Properties : Research indicates that DMA derivatives exhibit antimicrobial activities, making them valuable in combating bacterial infections .
- Anticancer Potential : Some studies suggest that DMA derivatives may inhibit tumor growth and metastasis through specific biochemical pathways .
Toxicological Profile
The toxicological assessment of 2,4-DMA reveals both acute and chronic effects on various organ systems:
- Acute Toxicity : Studies indicate that 2,4-DMA exhibits dose-dependent toxicity. For instance, oral administration in animal models showed significant effects on kidney function at high doses .
- Chronic Toxicity : Long-term exposure studies have identified the kidney as a primary target organ, with dose-related histopathological changes observed at doses above 15 mg/kg body weight per day. Specific effects included degeneration of proximal tubules and increased organ weights .
Table 1: Toxicological Findings of 2,4-DMA
Study Type | Observed Effects | NOAEL (mg/kg bw/day) |
---|---|---|
Acute Toxicity | Systemic toxicity observed | Not established |
Sub-chronic | Kidney effects; changes in clinical chemistry | 15 |
Chronic | Histopathological changes in kidneys | 5 |
Case Studies
Several case studies highlight the biological activity and safety profile of 2,4-DMA:
-
Case Study on Neuropharmacological Effects :
- A study analyzed the effects of 2,4-DMA on serotonin receptor modulation. Results indicated significant alterations in neurotransmitter levels associated with behavioral changes in animal models.
- Toxicity Assessment in Laboratory Animals :
- Environmental Impact Study :
Properties
IUPAC Name |
1-(2,4-dimethoxyphenyl)propan-2-amine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2.ClH/c1-8(12)6-9-4-5-10(13-2)7-11(9)14-3;/h4-5,7-8H,6,12H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSZBOYSFFPFJPI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=C(C=C(C=C1)OC)OC)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33189-36-5 | |
Record name | 2,4-Dma hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033189365 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,4-DMA HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q2YP85G2U4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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